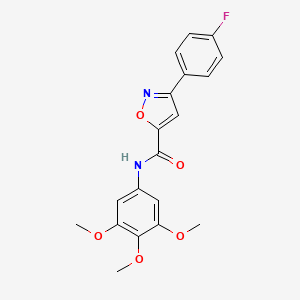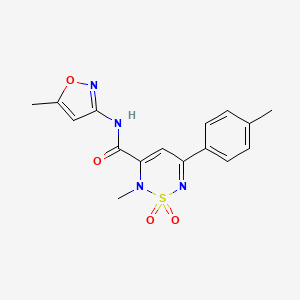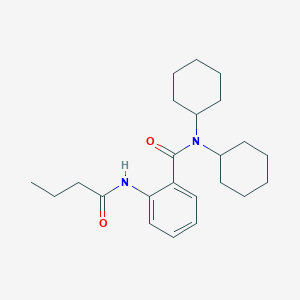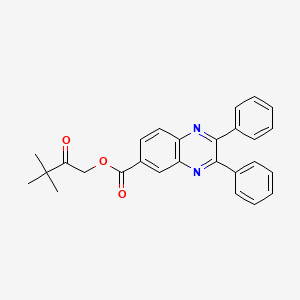![molecular formula C30H30N4O2 B4854186 N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide)](/img/structure/B4854186.png)
N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide)
Vue d'ensemble
Description
N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide), also known as PPMP, is a chemical compound that has been studied for its potential applications in scientific research. PPMP is a small molecule inhibitor that has been shown to have activity against several enzymes involved in lipid metabolism.
Mécanisme D'action
N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) inhibits the activity of SMS, GCS, and CerS by binding to the active site of these enzymes. This prevents the synthesis of sphingolipids and leads to a decrease in the levels of these lipids in cells. This, in turn, can have a variety of effects on cellular processes, including changes in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) has been shown to have a variety of biochemical and physiological effects in cells. It has been shown to decrease the levels of sphingolipids in cells, which can lead to changes in cell proliferation, differentiation, and apoptosis. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) has several advantages for use in lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. It has also been shown to have activity against several different enzymes involved in lipid metabolism, which makes it a useful tool for studying the role of sphingolipids in cellular processes. However, there are also limitations to the use of N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) in lab experiments. It has been shown to have off-target effects on other enzymes and may not be specific to the enzymes it is intended to inhibit. Additionally, the effects of N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) on cellular processes may be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide). One area of research could be to further investigate the mechanism of action of N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) and its effects on cellular processes. This could involve studying the effects of N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) on different cell types and under different conditions. Another area of research could be to develop more specific inhibitors of the enzymes targeted by N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide). This could involve modifying the chemical structure of N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) to improve its specificity and reduce its off-target effects. Finally, N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) could be studied for its potential therapeutic applications, particularly in the treatment of diseases that involve dysregulation of lipid metabolism, such as cancer and metabolic disorders.
Applications De Recherche Scientifique
N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) has been studied for its potential applications in scientific research, particularly in the area of lipid metabolism. It has been shown to have activity against several enzymes involved in lipid metabolism, including sphingomyelin synthase (SMS), glucosylceramide synthase (GCS), and ceramide synthase (CerS). These enzymes play important roles in the synthesis of sphingolipids, which are important components of cell membranes and have been implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
2-methyl-N-[3-[2-[3-(2-methylpropanoylamino)phenyl]-6-phenylpyrimidin-4-yl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O2/c1-19(2)29(35)31-24-14-8-12-22(16-24)27-18-26(21-10-6-5-7-11-21)33-28(34-27)23-13-9-15-25(17-23)32-30(36)20(3)4/h5-20H,1-4H3,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHHSZFCLUXBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(6-phenylpyrimidine-2,4-diyl)dibenzene-3,1-diyl]bis(2-methylpropanamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-[5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4854110.png)
![8-benzoyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B4854117.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B4854137.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4854140.png)
![2-{5-[(4-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4854147.png)

![2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B4854154.png)

![4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4854168.png)
![N-methyl-N-[4-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B4854172.png)
![4-bromo-1-ethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4854190.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4854204.png)
